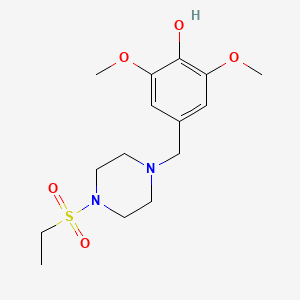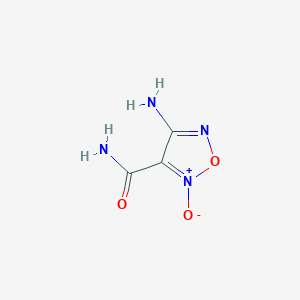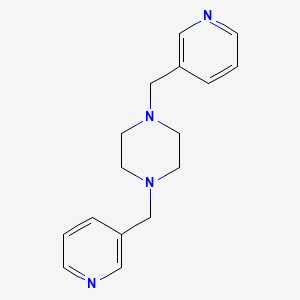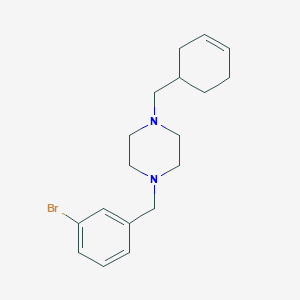![molecular formula C18H20BrN3O2 B10880530 1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10880530.png)
1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine is an organic compound that features a piperazine ring substituted with a 3-bromobenzyl group and a 2-nitrobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzyl chloride and 2-nitrobenzyl chloride.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with 3-bromobenzyl chloride and 2-nitrobenzyl chloride in the presence of a base such as sodium carbonate or potassium carbonate.
Reaction Conditions: The reactions are typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of 1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrogenation: The nitro group can be hydrogenated to form an amine group using hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) for reduction reactions.
Nucleophiles: Amines, thiols, or other nucleophiles for substitution reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products Formed
Reduction: Reduction of the nitro group forms 1-(3-bromobenzyl)-4-(2-aminobenzyl)piperazine.
Substitution: Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biological studies to investigate receptor-ligand interactions and cellular pathways.
作用機序
The mechanism of action of 1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine involves:
Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction and neurotransmitter release, depending on its structural features and functional groups.
類似化合物との比較
Similar Compounds
1-(3-chlorobenzyl)-4-(2-nitrobenzyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-bromobenzyl)-4-(2-aminobenzyl)piperazine: Similar structure but with an amine group instead of a nitro group.
Uniqueness
1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C18H20BrN3O2 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC名 |
1-[(3-bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrN3O2/c19-17-6-3-4-15(12-17)13-20-8-10-21(11-9-20)14-16-5-1-2-7-18(16)22(23)24/h1-7,12H,8-11,13-14H2 |
InChIキー |
WBEOHSVATCZVGV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide](/img/structure/B10880449.png)
![6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B10880453.png)


![(2E)-3-(4-bromophenyl)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B10880464.png)
methanone](/img/structure/B10880472.png)
methanone](/img/structure/B10880477.png)

![N-{2-[(4,5-dicyano-2-nitrophenyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B10880484.png)

![N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide](/img/structure/B10880499.png)

![2-(3-{3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10880524.png)

